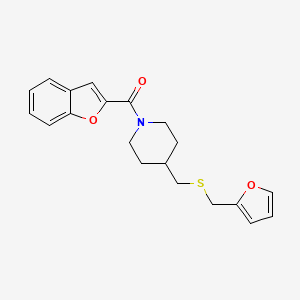

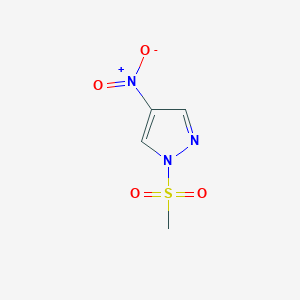

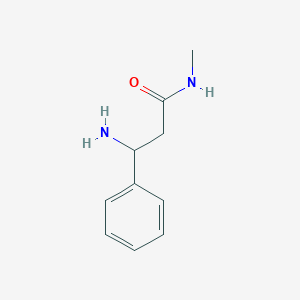

![molecular formula C23H17FN4O B2568351 6-(2-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1359383-97-3](/img/structure/B2568351.png)

6-(2-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-(2-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one” is a chemical compound that belongs to the class of quinazoline derivatives . Quinazoline derivatives have been widely studied for their potential biological activities, including anticancer, antiviral, and antimicrobial effects .

Aplicaciones Científicas De Investigación

Synthesis and Binding Activity

The compound 6-(2-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one belongs to a class of compounds investigated for their affinity to benzodiazepine receptors. Research into tricyclic heterocycles related to this compound has demonstrated significant activity towards the benzodiazepine receptor, indicating potential for therapeutic applications in neurological disorders. For instance, analogs have been prepared to evaluate the importance of substituents and ring substitution in modulating activity, leading to the discovery of potent benzodiazepine antagonists in rat models (Francis et al., 1991).

Anticonvulsant Activity

Derivatives of triazoloquinazolines have been synthesized and tested for anticonvulsant activities, demonstrating the versatility of this scaffold in drug discovery. For example, certain derivatives were synthesized and evaluated using the maximal electroshock test and pentylenetetrazol test, revealing compounds with significant anticonvulsant properties. This suggests the potential of these derivatives in treating seizure disorders (Xie et al., 2005).

Anticancer Activity

The anticancer potential of triazoloquinazoline derivatives has been explored through the synthesis of new series targeting structural requirements essential for anticancer activity. Some derivatives have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting the therapeutic potential of these compounds in oncology (Reddy et al., 2015).

Antibacterial and Antimicrobial Activities

Novel quinazolinone derivatives incorporating triazolo and thiadiazole moieties have been synthesized and evaluated for their antimicrobial activities. These compounds have shown potent activity against various phytopathogenic bacteria, indicating their potential use in agricultural applications to combat plant diseases (Lv et al., 2017).

Synthesis Methodologies

Innovative synthesis methods have been developed for triazoloquinazolines and related compounds, contributing to the advancement of chemical synthesis techniques. These methods provide efficient routes to complex heterocyclic structures, demonstrating the compound's role in enhancing synthetic chemistry research (Mousavi et al., 2015).

Mecanismo De Acción

Direcciones Futuras

The potential of quinazoline derivatives, including “6-(2-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one”, in the development of new antitubercular and anti-HIV agents has been suggested . Further optimization and development of these compounds could lead to promising antimicrobial, antitubercular, and anti-HIV activities .

Propiedades

IUPAC Name |

6-[(2-fluorophenyl)methyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17FN4O/c1-15-10-12-16(13-11-15)21-25-22-18-7-3-5-9-20(18)27(23(29)28(22)26-21)14-17-6-2-4-8-19(17)24/h2-13H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHPFHCTZLRGKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

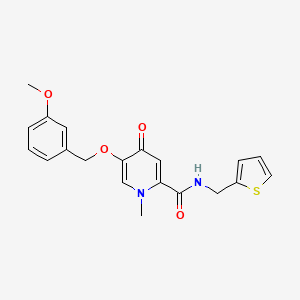

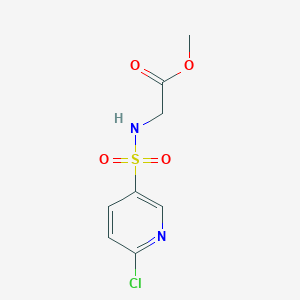

![N-[4-oxo-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-2(4H)-yl]guanidine](/img/structure/B2568270.png)

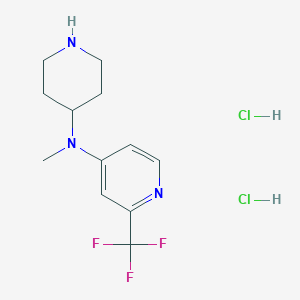

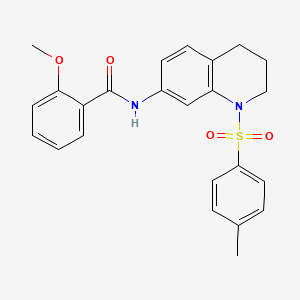

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2568278.png)

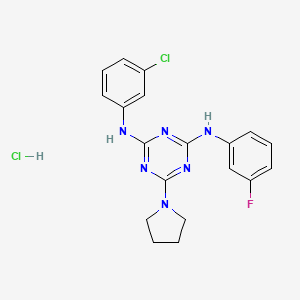

![3-(Pyridin-4-yloxymethyl)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2568288.png)

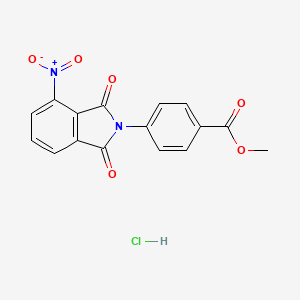

![(Z)-methyl 4-((3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2568289.png)